molecular formula C9H15N3O2 B3065698 6-Propylamino-1,3-dimethyluracil CAS No. 5770-45-6

6-Propylamino-1,3-dimethyluracil

Cat. No.: B3065698
CAS No.: 5770-45-6
M. Wt: 197.23 g/mol
InChI Key: KQHLRFMQDRAHMC-UHFFFAOYSA-N
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Description

Evolution of Uracil (B121893) and Pyrimidinedione Scaffolds in Chemical Biology

Uracil, a fundamental component of ribonucleic acid (RNA), has transcended its primary biological role to become a "privileged scaffold" in the field of medicinal chemistry. The pyrimidinedione core of uracil presents a versatile framework that chemists can modify to create a vast library of analogues with diverse therapeutic potential. Initially, research focused on creating analogues that could act as antimetabolites, interfering with nucleic acid synthesis. This led to the development of early and significant anticancer drugs. Over time, the understanding of structure-activity relationships has evolved, allowing for more targeted modifications of the uracil scaffold to interact with a wide range of biological targets beyond DNA and RNA synthesis. nih.gov

Significance of N- and C-Substituted Uracil Analogues in Research

The true potential of the uracil scaffold is unlocked through substitution at its nitrogen (N) and carbon (C) atoms. Modifications at the N1 and N3 positions can influence the molecule's solubility, stability, and ability to form hydrogen bonds with target proteins. Substitutions at the C5 and C6 positions of the pyrimidine (B1678525) ring are particularly crucial for modulating biological activity and selectivity. nih.gov By introducing different functional groups at these positions, researchers have developed uracil derivatives with a wide spectrum of biological activities, including antiviral, antitumor, herbicidal, and bactericidal properties. nih.gov For instance, the antiviral efficacy of many uracil analogues stems from their ability to inhibit key enzymes in viral replication pathways. nih.gov Similarly, the anticancer properties are often linked to the inhibition of cellular proliferation or the induction of apoptosis.

Positioning of 6-Propylamino-1,3-dimethyluracil within the Pyrimidine Chemical Space

This compound belongs to the class of N,N'-disubstituted 6-aminouracils. Its structure is characterized by methyl groups at the N1 and N3 positions and a propylamino group at the C6 position. The methylation at N1 and N3 differentiates it from many endogenous uracils and can enhance its metabolic stability and alter its binding characteristics. The 6-propylamino substituent is a key determinant of its potential biological activity. This compound is a derivative of the well-studied starting material, 6-Amino-1,3-dimethyluracil (B104193). nih.govsigmaaldrich.com Research on related 6-alkylamino uracils suggests that modifications at this position are critical for tuning the compound's interaction with specific biological targets. While dedicated research on this compound is not extensively documented in publicly available literature, its structural features place it within a class of compounds investigated for a range of therapeutic applications.

Detailed Research Findings

While specific peer-reviewed studies focusing exclusively on the biological activity of this compound are limited, the synthesis and properties of closely related analogues provide significant insight into its chemical nature and potential applications.

The synthesis of related compounds often starts from 6-Amino-1,3-dimethyluracil, a readily available precursor. researchgate.netresearchgate.net For example, a method for preparing the related compound 6-((3-chloropropyl)amino)-1,3-dimethyluracil involves using 6-(3-hydroxypropyl)amino-1,3-dimethyluracil as a raw material and chlorinating it with thionyl chloride. wipo.int This chlorinated derivative is noted as an impurity in the synthesis of the antihypertensive drug Urapidil, highlighting the relevance of this chemical family in pharmaceutical manufacturing. chemicalbook.comchemdad.com

Furthermore, research into the synthesis of various 6-alkylamino-5-amino-1,3-dimethyluracils has been conducted by irradiating 6-azido-1,3-dimethyluracil in the presence of different alkylamines. rsc.org This photochemical reaction pathway demonstrates a method for introducing alkylamino groups onto the uracil scaffold.

The table below summarizes the known physical and chemical properties of key related compounds.

Interactive Data Table: Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
6-Amino-1,3-dimethyluracil C₆H₉N₃O₂ 155.15 295 (dec.) sigmaaldrich.com
1,3-Dimethyluracil (B184088) C₆H₈N₂O₂ 140.14 119-122 sigmaaldrich.com
6-((3-chloropropyl)amino)-1,3-dimethyluracil C₉H₁₄ClN₃O₂ 231.68 156.0-160.0 chemdad.com

Studies on other 6-substituted uracil derivatives have revealed a range of biological activities, suggesting potential areas of investigation for this compound.

Interactive Data Table: Research Findings on Related 6-Substituted Uracil Derivatives

Compound Class/Derivative Research Focus Findings Reference
6-Substituted Uracil Derivatives Proliferative Activity 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil (B86784) demonstrated the highest level of cell proliferation on immortalized lung epithelial cells, suggesting potential for lung regeneration applications. jppres.com
Derivatives of 6-Amino-1,3-dimethyluracil Antimicrobial & Antioxidant Activity Schiff base derivatives were synthesized and cyclized to form new compounds with antimicrobial and antioxidant properties. researchgate.net
Xanthine Analogues (Structurally related) Adenosine (B11128) Receptor Antagonism 1,3-dipropyl-8-cyclopentylxanthine, a related heterocyclic structure, showed high affinity and selectivity for the A1 adenosine receptor subtype, which is a target for various therapeutic areas. nih.gov
6-Amino-1,3-dimethyluracil Derivatives Anticancer Activity Certain derivatives showed good to excellent activity against colon carcinoma (HCT-116) and human hepatocellular carcinoma (HePG-2) cell lines. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-6-(propylamino)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-4-5-10-7-6-8(13)12(3)9(14)11(7)2/h6,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHLRFMQDRAHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=O)N(C(=O)N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367373
Record name STK397063
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5770-45-6
Record name 1,3-Dimethyl-6-(propylamino)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5770-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK397063
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Propylamino 1,3 Dimethyluracil and Analogues

Precursor Synthesis and Scaffold Assembly Strategies

The traditional and most common approach to synthesizing 6-propylamino-1,3-dimethyluracil involves the initial preparation of a functionalized 1,3-dimethyluracil (B184088) scaffold, which is then converted to the final product. Key precursors include 6-amino-1,3-dimethyluracil (B104193) and 6-halogenated uracils.

Synthesis of 6-Amino-1,3-dimethyluracil and Related Intermediates

6-Amino-1,3-dimethyluracil is a crucial starting material for a variety of synthetic transformations. lookchem.com Its preparation is typically achieved through the condensation of 1,3-dimethylurea (B165225) with a three-carbon component, most commonly cyanoacetic acid or its derivatives.

One established method involves the reaction of 1,3-dimethylurea with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride (B1165640). patsnap.comgoogle.com This reaction proceeds through the formation of an intermediate, 1,3-dimethylcyanoacetylurea, which then undergoes an intramolecular cyclization under basic conditions to yield 6-amino-1,3-dimethyluracil. patsnap.com A patent discloses a method where cyanoacetic acid and 1,3-dimethylurea are condensed using acetic anhydride, followed by cyclization in an alkaline medium to give the desired product. patsnap.com Another variation of this method involves the use of ethyl cyanoacetate, which is condensed with 1,3-dimethylurea in the presence of a strong base such as sodium amide in a solvent like xylene. The reaction mixture is heated to promote cyclization, and subsequent acidification precipitates the 6-amino-1,3-dimethyluracil. prepchem.com

A detailed patent describes a process for preparing 6-amino-1,3-dimethyluracil where cyanoacetic acid is first dehydrated via vacuum distillation. google.com The dehydrated acid is then reacted with 1,3-dimethylurea and acetic anhydride in a staged temperature process, followed by further vacuum distillation to obtain 1,3-dimethylcyanoacetylurea. google.com This intermediate is then cyclized to the final product. google.com These methods are summarized in the table below.

Table 1: Synthesis of 6-Amino-1,3-dimethyluracil

Reactants Reagents and Conditions Intermediate Product Reference
1,3-Dimethylurea, Cyanoacetic acid Acetic anhydride, then alkaline conditions 1,3-Dimethylcyanoacetylurea 6-Amino-1,3-dimethyluracil patsnap.com
1,3-Dimethylurea, Ethyl cyanoacetate Sodium amide, Xylene, Heat, then Acid Not isolated 6-Amino-1,3-dimethyluracil prepchem.com

Derivatization from 6-Halogenated Uracil (B121893) Precursors (e.g., 6-Chloro-1,3-dimethyluracil)

An alternative and widely used strategy for the synthesis of this compound involves the nucleophilic substitution of a halogen atom at the 6-position of the uracil ring. The most common precursor for this approach is 6-chloro-1,3-dimethyluracil (B186940).

The synthesis of 6-chloro-1,3-dimethyluracil is typically achieved by the chlorination of 1,3-dimethylbarbituric acid. This reaction is often carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃). google.comnih.gov In some procedures, the reaction is performed in the presence of water, followed by heating at reflux. nih.gov The excess phosphorus oxychloride is then removed by distillation, and the product is precipitated by pouring the reaction mixture onto ice. nih.gov

Once 6-chloro-1,3-dimethyluracil is obtained, it can be readily reacted with propylamine (B44156) to yield this compound. This is a standard nucleophilic aromatic substitution reaction where the amino group of propylamine displaces the chlorine atom at the C6 position of the uracil ring. While specific literature for the reaction with propylamine is not abundant, the synthesis of a closely related analogue, 6-[(3-chloropropyl)amino]-1,3-dimethyluracil, is well-documented. nih.govchemicalbook.com This analogue is prepared by reacting 6-chloro-1,3-dimethyluracil with 3-chloropropylamine. nih.gov This suggests that a similar reaction with propylamine would proceed under comparable conditions, likely in a suitable solvent and possibly with the addition of a base to neutralize the hydrochloric acid formed during the reaction.

The general reaction is as follows:

6-Chloro-1,3-dimethyluracil + CH₃CH₂CH₂NH₂ → this compound + HCl

One-Pot and Multicomponent Reaction Approaches

To enhance synthetic efficiency, reduce waste, and simplify purification processes, one-pot and multicomponent reactions have been developed for the synthesis of substituted uracils and their fused derivatives.

Domino and Cascade Transformations

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient approach to complex molecule synthesis. In the context of uracil chemistry, domino reactions involving 6-aminouracils are often employed to construct fused polycyclic systems.

For example, a domino C-N coupling/hydroamination reaction has been used to synthesize pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from alkynylated uracils and anilines. nih.gov This process starts with a Sonogashira coupling to introduce an alkyne at the 5-position of a 6-chlorouracil (B25721) derivative, followed by a one-pot Buchwald-Hartwig coupling and hydroamination to form the fused pyrrole (B145914) ring. nih.gov Although this example leads to a different heterocyclic system, it demonstrates the potential of domino strategies in modifying the uracil core.

Another example involves the four-component domino multi-cyclization for the synthesis of fused acridines, where azaheterocyclic skeletons are assembled in a one-pot operation. nih.gov These advanced strategies showcase the versatility of uracil derivatives in complex molecule synthesis, and similar principles could be envisioned for the one-pot synthesis of this compound analogues.

Catalytic Strategies in Pyrimidinedione Functionalization

Modern synthetic chemistry increasingly relies on catalytic methods to achieve selective and efficient bond formations. In the context of pyrimidinedione chemistry, catalytic strategies are being explored for direct C-H functionalization and amination reactions.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds and has been applied to various heterocyclic systems. youtube.com While specific examples of its use for the direct synthesis of this compound are not prevalent in the literature, the general applicability of this reaction to aryl and heteroaryl halides suggests its potential for the amination of 6-chloro-1,3-dimethyluracil with propylamine under palladium catalysis. This would involve the oxidative addition of the palladium catalyst to the C-Cl bond, followed by coordination of the amine and reductive elimination to form the C-N bond.

Furthermore, research into the direct C-H functionalization of pyrimidines is an active area. nih.govresearchgate.net These methods aim to directly convert a C-H bond into a C-N bond, thus avoiding the need for a pre-functionalized substrate like a halogenated uracil. For instance, a C2-selective amination of pyrimidines has been developed, which proceeds through a pyrimidinyl iminium salt intermediate. nih.govresearchgate.net While this particular method targets the C2 position, the development of regioselective C-H amination catalysts for the C6 position of the uracil ring would represent a significant advancement in the synthesis of compounds like this compound.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
6-Amino-1,3-dimethyluracil
1,3-Dimethylurea
Cyanoacetic acid
Acetic anhydride
1,3-Dimethylcyanoacetylurea
Ethyl cyanoacetate
Sodium amide
Xylene
6-Chloro-1,3-dimethyluracil
1,3-Dimethylbarbituric acid
Phosphorus oxychloride
Propylamine
6-[(3-chloropropyl)amino]-1,3-dimethyluracil
3-Chloropropylamine
Malononitrile
Pyrido[2,3-d]pyrimidines
Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones

Homogeneous and Heterogeneous Catalysis

Catalysis plays a pivotal role in the synthesis of uracil derivatives, offering pathways to improved efficiency and selectivity. Both homogeneous and heterogeneous catalytic systems have been successfully employed.

Homogeneous catalysis , where the catalyst exists in the same phase as the reactants, provides several advantages in organic synthesis. numberanalytics.comyoutube.comyoutube.com These include high selectivity, mild reaction conditions, and the ability to tailor the catalyst's properties for specific substrates. numberanalytics.com The mechanism typically involves the activation of the catalyst, binding of the substrate, catalytic transformation, and subsequent release of the product, regenerating the catalyst for another cycle. numberanalytics.comyoutube.com

Heterogeneous catalysis , in contrast, involves a catalyst in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. youtube.comyoutube.com This approach simplifies catalyst separation from the reaction mixture, a significant advantage in industrial applications. youtube.com The process generally involves the diffusion of reactants to the catalyst surface, adsorption, reaction on the surface, and finally, desorption of the products. youtube.com Zeolites, which are robust and environmentally friendly, are often used as heterogeneous catalysts due to their Lewis and Brønsted acid sites. physchem.cz Cobalt-doped hybrid materials have also shown promise in nitrile hydrogenations, outperforming some traditional catalysts. nih.gov

Nanocatalyst Applications in Uracil Chemistry

The advent of nanotechnology has introduced highly efficient nanocatalysts into the realm of organic synthesis, including the production of uracil and its derivatives. nih.gov Nanocatalysts offer a large surface-area-to-volume ratio, leading to enhanced catalytic activity. acs.org

Various metal oxide nanoparticles, such as TiO2, Al2O3, ZrO2, and ZnO, have been utilized as cost-effective and readily available heterogeneous catalysts. nih.goveurekaselect.com For instance, TiO2 nanoparticles have been employed in the Biginelli synthesis of pyrimidine (B1678525) derivatives, demonstrating the eco-friendly and efficient nature of this approach. nih.gov Magnetic nanocatalysts are particularly noteworthy due to their ease of separation from the reaction medium using an external magnet, allowing for catalyst recycling and reuse. nih.gov This has been successfully applied in the synthesis of pyrano-pyrimidine derivatives. nih.gov The use of nanocatalysts often aligns with the principles of green chemistry by reducing reaction times, minimizing chemical usage, and simplifying product purification. rsc.org

Below is a table summarizing the application of various nanocatalysts in pyrimidine synthesis:

CatalystSynthesisKey AdvantagesReference
TiO2 nanoparticlesPyrimidine carbonitrilesEco-friendly, non-toxic, time-saving nih.gov
Magnetic nanocatalystsPyrano-pyrimidinesSimple separation, high activity, recyclable nih.gov
Fe2O3-MCM-41-nPrNH2Pyrido[4,3-d]pyrimidinesGreen technique, solvent-free conditions rsc.org
Cu-doped TiO2Pyrido[2,3-d]pyrimidinesEfficient under ambient conditions rsc.org
Fe3O4 magnetic nanoparticlesPyridopyrimidine seriesEconomic, simple, green protocol rsc.org

Advanced Synthetic Techniques

Modern synthetic chemistry has moved towards more sustainable and efficient methodologies. The synthesis of uracil derivatives has benefited significantly from these advancements.

Green Chemistry Principles in Uracil Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edu The twelve principles of green chemistry provide a framework for sustainable chemical synthesis. yale.eduacs.org Key principles include waste prevention, maximizing atom economy, using less hazardous chemicals, and employing catalysts over stoichiometric reagents. yale.eduacs.org

In the context of uracil synthesis, green chemistry approaches have been successfully implemented. actascientific.com One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is a prime example. This method reduces byproducts, waste, energy consumption, and costs. actascientific.com The use of safer solvents and the development of catalyst-free reaction conditions are also significant contributions to greener synthetic routes for uracil derivatives. actascientific.com For instance, the N-benzylation and N-methylation of 6-chlorouracil have been achieved under catalyst-free conditions in DMF. actascientific.com

Solid-Phase Organic Synthesis for Library Generation

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large libraries of compounds for high-throughput screening. barnesandnoble.comnih.govaau.edu.etperlego.com In SPOS, molecules are covalently bound to a solid support (resin) and synthesized in a stepwise manner. barnesandnoble.com This methodology simplifies purification, as excess reagents and byproducts can be washed away, leaving the desired product attached to the resin. barnesandnoble.com

SPOS has been instrumental in creating libraries of various organic molecules, including heterocyclic compounds. barnesandnoble.com The strategy involves the use of linkers to attach the substrate to the solid support, followed by sequential reactions to build the desired molecule. barnesandnoble.com This approach has been adapted for the synthesis of natural product-like libraries, including macrolide derivatives and fumiquinazoline alkaloids. acs.org For uracil derivatives, SPOS can be employed to systematically introduce diversity at different positions of the uracil ring, facilitating the exploration of structure-activity relationships. nih.gov

Synthetic Approaches to Fused Heterocyclic Systems Incorporating Uracil Moieties

The fusion of a uracil ring with other heterocyclic systems can lead to novel compounds with unique biological properties. nih.govscirp.org A variety of synthetic strategies have been developed to construct these fused structures.

Modifications at the C5 and C6 positions of the uracil ring are common starting points for building fused systems. nih.gov For example, uracil-quinazolinone, uracil-indole, and uracil-isatin conjugates have been synthesized and studied. nih.gov The generation of reactive intermediates, such as "uracilyne," a heteroaryne analogue of uracil, has opened up new avenues for the functionalization of the uracil core through cycloaddition reactions. digitellinc.com

One-pot multicomponent reactions are particularly efficient for the synthesis of fused pyrimidines. researchgate.net These reactions allow for the construction of complex molecules from simple starting materials in a single step, often with high atom economy. The Biginelli reaction, for instance, is a classic example used to produce dihydropyrimidinones. researchgate.net The synthesis of pyrazolopyrimidines and purine (B94841) analogues from uracil precursors has also been reported, highlighting the versatility of uracil as a building block for diverse heterocyclic systems. scirp.org

Advanced Derivatization Strategies of the 6 Propylamino 1,3 Dimethyluracil Scaffold

Regioselective Functionalization at the Uracil (B121893) Ring Positions

Regioselective functionalization allows for precise modifications at specific positions on the uracil ring, which is crucial for tuning the compound's properties. mdpi.comnih.gov

Modifications at N-1 and N-3 Methyl Groups

The methyl groups at the N-1 and N-3 positions of the uracil ring are significant for the molecule's interaction with biological targets. While direct modification of these groups is challenging, their influence is often studied by synthesizing analogs with different N-substituents. The nucleophilicity of the N-3 position is generally reduced due to the presence of two adjacent electron-withdrawing carbonyl groups, making the N-1 position more favorable for substitution. nih.govresearchgate.netmdpi.com However, under certain conditions, N-1,3 disubstitution can occur. nih.govmdpi.com

N-terminal methylation, involving the transfer of a methyl group from S-adenosylmethionine (SAM), can alter the basicity and steric properties of the molecule. nih.gov Monomethylation can slightly increase the basicity, while dimethylation and trimethylation result in a permanent positive charge, which can impact the molecule's reactivity. nih.gov

Elaboration of the C-5 Position

The C-5 position of the uracil ring is a primary site for electrophilic substitution, allowing for the introduction of a wide range of functional groups. researchgate.net

Halogenation: The C-5 position can be readily halogenated using N-halosuccinimides (NCS, NBS, NIS). elsevierpure.comrsc.orgnih.gov For instance, 5-bromo-6-methyluracil (B78055) can be synthesized in high yield. researchgate.net These halogenated derivatives serve as versatile intermediates for further modifications. nih.gov

Formylation: The Vilsmeier-Haack reaction, which uses a substituted formamide (B127407) and phosphorus oxychloride, can introduce a formyl group at the C-5 position. wikipedia.orgijpcbs.comjk-sci.comresearchgate.netorganic-chemistry.org This reaction is effective for electron-rich aromatic and heteroaromatic compounds. jk-sci.com

Other Substitutions: A variety of other groups can be introduced at the C-5 position. For example, 5-aminouracil (B160950) derivatives can be synthesized through the condensation of 5-bromouracil (B15302) with various amines. mdpi.com Additionally, 5-acetyl-6-amino-1,3-dimethyl-[6-¹⁴C]uracil has been synthesized for use in metabolic studies. nih.gov

Diversification of the Propylamino Substituent at C-6

The amino group at the C-6 position is another key site for modification.

Acylation and Amidation: The amino group can be acylated or can participate in amide bond formation. For example, 6-amino-5-carboxamidouracils can be synthesized by condensing 5,6-diaminouracil (B14702) derivatives with carboxylic acids using coupling reagents like COMU. researchgate.netnih.gov

Reaction with Aldehydes: 6-Amino-1,3-dimethyluracil (B104193) can react with aliphatic aldehydes to form complex fused ring systems. researchgate.net

Anilino Derivatives: Substituted 6-anilinouracils have been synthesized and shown to be potent inhibitors of bacterial DNA polymerase IIIC. researchgate.net

Introduction of Heterocyclic and Aromatic Moieties

Fusing additional heterocyclic or aromatic rings to the uracil scaffold can significantly alter the molecule's biological activity. wikipedia.orgwiley-vch.deyoutube.comnih.gov A common strategy involves the multicomponent cyclization reaction of 6-amino-1,3-dimethyluracil with an aldehyde and dimedone to produce pyrimido[4,5-b]quinoline derivatives. nih.govresearchgate.netacs.org These reactions can be catalyzed by various agents, including trityl chloride and DABCO. nih.govacs.org One-pot synthesis methods have also been developed for creating 6-aminouracil (B15529) substituted pyrimido[4,5-b]quinolines from isatins and 6-aminouracils. researchgate.net

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

Nucleophilic substitution reactions are fundamental to the synthesis and derivatization of the pyrimidine core. youtube.com The synthesis of 6-propylamino-1,3-dimethyluracil itself can be achieved via nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyrimidine ring with propylamine (B44156). The reactivity of the pyrimidine ring towards nucleophiles can be influenced by the substituents present. For instance, hydroxyl groups on the pyrimidine ring can be replaced by chlorine, which can then be substituted by other nucleophiles. researchgate.net The functionalization of pyrimidine and purine (B94841) into RNA bases can occur through radical substitution reactions in water/ammonia ices. rsc.org

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds on the uracil scaffold, often utilizing a halogenated precursor. tcichemicals.commdpi.com

Palladium and Nickel Catalysis: Palladium and nickel catalysts are widely used to couple aryl or vinyl halides with organometallic reagents, such as organoboron compounds in the Suzuki-Miyaura reaction. tcichemicals.comnih.govrsc.org These reactions can introduce various functional groups to the pyrimidine ring.

Copper Catalysis: Copper-based catalysts have also been employed. For example, a uracil-copper catalytic system has been developed for the ring-opening allylation of cyclopropanols. nih.gov Organocopper reagents, under palladium catalysis, can facilitate C-C bond formation even on sterically hindered structures. nih.govrsc.org

Regioselectivity: The regioselectivity of these cross-coupling reactions is crucial. For instance, a chemo- and regioselective bromine/magnesium exchange reaction on 5-bromo-4-halogeno-2,6-dimethoxypyrimidines has been developed for the synthesis of 4,5-difunctionalized uracils. nih.gov

Mechanistic Investigations of Chemical Reactions Involving 6 Propylamino 1,3 Dimethyluracil

Reaction Pathway Elucidation for Synthetic Transformations

The synthesis of 6-propylamino-1,3-dimethyluracil typically proceeds via the nucleophilic substitution of a suitable leaving group at the 6-position of the 1,3-dimethyluracil (B184088) ring with propylamine (B44156). A common precursor for this transformation is 6-chloro-1,3-dimethyluracil (B186940). The reaction pathway is a classic example of nucleophilic aromatic substitution (SNAr), a process that is facilitated by the electron-withdrawing nature of the pyrimidine (B1678525) ring system.

The generally accepted mechanism for this SNAr reaction involves a two-step process:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of propylamine attacks the electrophilic C6 carbon of 6-chloro-1,3-dimethyluracil. This leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.

Leaving Group Departure: The intermediate is unstable and rapidly rearomatizes by expelling the chloride ion, a good leaving group. This results in the formation of the final product, this compound.

The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product side.

Further synthetic transformations of this compound often exploit the reactivity of the uracil (B121893) ring and the secondary amine functionality. For instance, the C5 position of the uracil ring is nucleophilic and can undergo electrophilic substitution reactions. The reaction of 6-amino-1,3-dimethyluracil (B104193) with aldehydes to form bis(6-amino-1,3-dimethyluracil-5-yl)methanes provides a model for the reactivity of the 6-propylamino derivative researchgate.net. The proposed pathway for this reaction involves an initial electrophilic attack by the protonated aldehyde on the electron-rich C5 position of the uracil ring, followed by condensation with a second molecule of the aminouracil.

Kinetic Studies of Key Derivatization Steps

While specific kinetic data for the derivatization of this compound are not extensively reported in the literature, studies on analogous 6-aminouracil (B15529) derivatives provide valuable insights into the factors influencing reaction rates. The rate of nucleophilic substitution at the C6 position is significantly influenced by the nature of the leaving group, the nucleophilicity of the amine, and the solvent polarity.

For the synthesis of this compound from 6-chloro-1,3-dimethyluracil, the reaction rate would be expected to follow second-order kinetics, being first order in both the uracil substrate and the propylamine nucleophile. The rate constant would be influenced by steric hindrance around the reaction center.

Kinetic studies on the derivatization of the C5 position of 6-aminouracils have shown that the reaction rate is dependent on the electrophilicity of the attacking reagent and the pH of the reaction medium. For example, in the condensation with aldehydes, the rate is often enhanced under mildly acidic conditions, which serve to activate the aldehyde towards nucleophilic attack.

Reaction StepReactantsExpected Kinetic OrderInfluencing Factors
Synthesis of this compound6-Chloro-1,3-dimethyluracil, PropylamineSecond-orderLeaving group ability, Nucleophilicity of amine, Solvent polarity
C5-Electrophilic SubstitutionThis compound, Electrophile (e.g., Aldehyde)Second-orderElectrophilicity of the reagent, pH of the medium, Steric effects

Mechanistic Role of Catalysts and Reagents

Catalysts and specific reagents play a pivotal role in directing the outcome and efficiency of reactions involving this compound and its precursors.

In the synthesis of this compound, the use of a base is crucial. The base, typically a tertiary amine like triethylamine (B128534) or an inorganic base like potassium carbonate, acts as a scavenger for the hydrogen chloride produced. Mechanistically, this prevents the protonation of the propylamine nucleophile, maintaining its concentration and reactivity.

In reactions involving the C5 position, acid catalysts are often employed. For instance, in the condensation with aldehydes, an acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to attack by the nucleophilic C5 position of the uracil ring. Studies on the reaction of 6-aminouracil derivatives with α,β-unsaturated ketones have shown that basic catalysts can decrease the yield of dihydro derivatives, while acids increase it, highlighting the mechanistic importance of pH control researchgate.net.

The choice of solvent can also have a profound mechanistic influence. In the reaction of 6-aminouracils with dimethyl acetylenedicarboxylate (B1228247) (DMAD), protic solvents favor C5-alkylation, whereas aprotic solvents can lead to either C5-acylation or C5-alkylation, suggesting different reaction pathways mediated by the solvent's ability to solvate intermediates and transition states researchgate.net.

Catalyst/ReagentReaction TypeMechanistic Role
Base (e.g., Triethylamine)Nucleophilic Substitution at C6Scavenges HCl, prevents protonation of the nucleophile.
Acid (e.g., Acetic Acid)Electrophilic Substitution at C5Protonates the electrophile, increasing its reactivity.
Protic SolventsReactions with certain electrophilesCan participate in the reaction mechanism, favoring specific pathways (e.g., C5-alkylation).
Aprotic SolventsReactions with certain electrophilesCan favor alternative reaction pathways (e.g., C5-acylation).

Investigation of Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound, with its flexible propylamino side chain, presents the possibility of intramolecular cyclization reactions, leading to the formation of fused ring systems. While specific studies on the intramolecular cyclization of this compound are scarce, the broader class of 6-aminouracil derivatives is known to be a versatile precursor for the synthesis of fused pyrimidines, such as purines and pteridines researchgate.net.

For example, if the propyl chain were to be functionalized with an appropriate electrophilic group, an intramolecular cyclization could be envisaged. A hypothetical reaction pathway could involve the nucleophilic attack of the C5 position of the uracil ring onto an electrophilic center within the propyl chain, leading to the formation of a new ring.

The mechanism of such a cyclization would be highly dependent on the nature of the reacting groups and the reaction conditions. For instance, an intramolecular version of the Michael addition could occur if the propyl chain contained an α,β-unsaturated carbonyl moiety. The stereochemistry of the starting material and the transition state geometry would be critical in determining the stereochemical outcome of the cyclization.

Rearrangement reactions involving substituted uracils are less common but can occur under specific conditions, such as photochemical or thermal activation. While no specific rearrangement mechanisms for this compound have been documented, the potential for such transformations exists, particularly if the molecule is subjected to high-energy conditions or reactive intermediates are formed.

Structure Activity Relationship Sar Studies and Molecular Design of 6 Propylamino 1,3 Dimethyluracil Analogues

Identification of Pharmacophoric Features within the 6-Propylamino-1,3-dimethyluracil Scaffold

The this compound scaffold possesses distinct pharmacophoric features that are crucial for its biological activity. The uracil (B121893) core, a pyrimidine-2,4-dione, provides a rigid framework with hydrogen bond donors and acceptors that are essential for molecular recognition by biological targets. The key features include:

The Uracil Ring: The two carbonyl groups at positions 2 and 4, and the nitrogen atoms at positions 1 and 3 are critical for forming hydrogen bonds with receptor sites.

The 6-Amino Group: The amino group at the 6-position serves as a key hydrogen bond donor and a point for substitution. The nature of the substituent on this amino group significantly impacts the molecule's properties.

The 1,3-Dimethyl Groups: The methyl groups at the N1 and N3 positions of the uracil ring enhance lipophilicity and can influence the compound's metabolic stability and ability to cross cell membranes.

Derivatives of 6-aminouracil (B15529) have been explored for a wide range of biological activities, including as antitumor, antibacterial, and antiviral agents. juniperpublishers.comekb.eg The specific interactions of these features with their biological targets are the foundation of their therapeutic potential.

Impact of N-Alkylation and C-Substitution on Molecular Interactions

Modifications to the this compound scaffold through N-alkylation and C-substitution have profound effects on the resulting analogues' molecular interactions and biological activities.

N-Alkylation: Alkylation at the nitrogen atoms of the uracil ring or the 6-amino group can significantly alter a compound's properties. For instance, N-alkylation of the uracil ring, particularly at the N1 and N3 positions, is a common strategy. ias.ac.in The size and nature of the alkyl group can influence the compound's solubility, lipophilicity, and steric profile, thereby affecting its binding affinity to target proteins. Studies have shown that selective N-alkylation can lead to derivatives with enhanced biological effects. researchgate.net

C-Substitution: Substitution at the C5 position of the uracil ring is another critical area of modification. Introducing different functional groups at this position can modulate the electronic properties and steric bulk of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups can influence the hydrogen-bonding capacity of the adjacent carbonyl and amino groups. nih.gov Research on 5-substituted uracil derivatives has demonstrated a wide spectrum of biological activities, highlighting the importance of this position in SAR studies. mdpi.com

Table 1: Effects of N-Alkylation and C-Substitution on Uracil Analogues

ModificationPositionSubstituent TypeObserved Effects on Molecular PropertiesPotential Biological Impact
N-AlkylationN1, N3Small alkyl groups (e.g., methyl, ethyl)Increased lipophilicity, altered metabolic stabilityEnhanced cell permeability and bioavailability
N-Alkylation6-AminoPropyl, BenzylModified steric hindrance and hydrogen bondingAltered receptor binding affinity and selectivity
C-SubstitutionC5Halogens (e.g., bromo)Increased electrophilicity, potential for halogen bondingModulated enzyme inhibition, potential for enhanced potency
C-SubstitutionC5Aryl groupsIncreased steric bulk and potential for π-π stackingChanges in target selectivity and potency

Rational Design Principles for Modulating Biological Potency and Selectivity

The rational design of this compound analogues hinges on a deep understanding of the SAR. The goal is to systematically modify the lead compound to enhance its potency against the desired target while minimizing off-target effects, thereby improving its selectivity. Key principles include:

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational modeling can be used to predict how different analogues will bind. This allows for the design of compounds with optimized interactions with the active site.

Ligand-Based Drug Design: In the absence of a target structure, SAR data from a series of active compounds can be used to build a pharmacophore model. This model defines the essential steric and electronic features required for activity and guides the design of new, potentially more potent molecules. nih.gov

Privileged Scaffolds: The uracil core can be considered a "privileged scaffold" due to its ability to bind to multiple, unrelated biological targets. Understanding the specific substitutions that confer selectivity for a particular target is a key challenge and goal in the design process.

By applying these principles, medicinal chemists can navigate the chemical space around the this compound scaffold to develop compounds with improved therapeutic profiles. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

To explore novel chemical space and overcome limitations of the this compound scaffold, such as metabolic instability or poor pharmacokinetic properties, medicinal chemists employ scaffold hopping and bioisosteric replacement strategies.

Scaffold Hopping: This strategy involves replacing the central uracil core with a different, structurally distinct scaffold while retaining the essential pharmacophoric features. nih.govrsc.org The goal is to identify new chemical series with similar biological activity but improved drug-like properties. nih.govtmu.edu.tw For instance, a phenyl ring could be replaced by a pyridyl ring to alter metabolic liability. rsc.org This approach can lead to the discovery of novel intellectual property and compounds with different side-effect profiles. youtube.comrsc.org

Bioisosteric Replacement: This technique involves the substitution of one atom or group of atoms in the molecule with another that has similar physical and chemical properties, leading to similar biological activity. wikipedia.orgspirochem.com Bioisosteres can be classified as classical (atoms or groups with the same number of valence electrons) or non-classical (functional groups with similar steric and electronic properties). wikipedia.org For example, a hydroxyl group might be replaced by an amino group, or a carboxylic acid group by a tetrazole. This strategy is widely used to fine-tune the potency, selectivity, and pharmacokinetic properties of a lead compound. researchgate.net

Table 2: Examples of Bioisosteric Replacements in Drug Design

Original Functional GroupBioisosteric ReplacementRationale for Replacement
Carboxylic Acid (-COOH)TetrazoleSimilar acidity and hydrogen bonding capabilities, improved metabolic stability.
Hydrogen (-H)Fluorine (-F)Similar size, blocks metabolic oxidation at that position.
Thiol (-SH)Hydroxyl (-OH)Similar hydrogen bonding properties, can alter reactivity and toxicity.
Ester (-COOR)Amide (-CONHR)Increased metabolic stability against esterases. wikipedia.org

Conformational Analysis and Stereochemical Considerations in Uracil Analogues

The three-dimensional structure of a molecule is intimately linked to its biological activity. Therefore, conformational analysis and stereochemistry are critical aspects of the design of this compound analogues.

Conformational Analysis: The flexibility of the propylamino side chain and any other substituents allows the molecule to adopt various conformations. sigmaaldrich.com Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to determine the preferred low-energy conformations. sigmaaldrich.com Understanding the active conformation, the specific shape the molecule adopts when binding to its target, is crucial for rational drug design. The conformation of the uracil ring itself can also be influenced by substituents. researchgate.net

Computational Chemistry and Cheminformatics Approaches for 6 Propylamino 1,3 Dimethyluracil Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide detailed information about the electronic structure and, consequently, the reactivity of a compound.

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) has emerged as a popular and effective method for studying the molecular properties of uracil (B121893) derivatives. DFT calculations can accurately predict a range of properties for 6-Propylamino-1,3-dimethyluracil, including its geometry, electronic distribution, and vibrational frequencies. These calculations are crucial for understanding the molecule's stability and its potential interaction with other molecules.

Proton Affinity and Basicity Determinations

Computational methods can be employed to determine the proton affinity and basicity of this compound. These properties are critical for understanding the compound's behavior in biological systems, as they influence its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with target proteins.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are indispensable tools for investigating how a ligand, such as this compound, interacts with a biological target, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For instance, studies on similar uracil-appended benzylic amines have utilized molecular docking to elucidate their binding modes with enzymes like acetylcholinesterase and carbonic anhydrase. biruni.edu.tr These simulations can reveal how the uracil moiety and its substituents fit into the active site of a target protein. biruni.edu.tr

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment and can reveal conformational changes in both the ligand and the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological activities. A statistically validated QSAR model can then be used to guide the design of new analogs with potentially improved potency. Studies on other heterocyclic compounds have successfully used 3D-QSAR models to design more potent anticancer agents. nih.govnih.gov

Cheminformatics Tools for Virtual Library Screening and Chemical Space Exploration

Cheminformatics tools play a vital role in modern drug discovery by enabling the efficient management and analysis of large chemical datasets. Virtual screening, a key cheminformatics application, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target. nih.govnih.gov

For this compound, virtual screening could be used to explore vast chemical space and identify novel derivatives with desired properties. nih.gov Techniques like shape-based screening and pharmacophore modeling can be employed to search for molecules with similar three-dimensional shapes or patterns of chemical features to a known active compound. nih.gov

De Novo Design and Retrosynthetic Analysis Utilizing Computational Platforms

Computational platforms can also be used for the de novo design of novel molecules, where algorithms generate new chemical structures with desired properties from scratch. These tools can suggest modifications to the this compound scaffold to optimize its activity and other pharmaceutically relevant properties.

Furthermore, computational tools are increasingly used for retrosynthetic analysis. This process involves breaking down a target molecule into simpler, commercially available starting materials, thereby planning a synthetic route. amazonaws.com For a molecule like this compound, computational retrosynthesis can help identify efficient and cost-effective synthetic pathways. amazonaws.compatsnap.com

Biological Target Identification and Pathway Modulation Research Relevant to 6 Propylamino 1,3 Dimethyluracil and Uracil Derivatives

Enzyme Inhibition Studies of Uracil (B121893) Analogues

Uracil derivatives are recognized for their ability to act as inhibitors for several classes of enzymes, often by mimicking the natural substrate or by binding to allosteric sites. The nature and position of substitutions on the uracil ring are critical in determining the potency and selectivity of these interactions.

Thymidylate Synthase (TYMS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. patsnap.com By catalyzing the methylation of deoxyuridine monophosphate (dUMP), TYMS represents the sole intracellular source for dTMP, making it a prime target in chemotherapy. patsnap.comresearchgate.net The inhibition of TYMS leads to an imbalance in nucleotide pools, a decrease in dTMP supply, and subsequent DNA damage and cell death, a mechanism particularly effective against rapidly dividing cancer cells. patsnap.com

The most well-known TYMS inhibitor is 5-Fluorouracil (5-FU), a uracil analogue that, once metabolized to fluorodeoxyuridine monophosphate (FdUMP), forms a stable inhibitory complex with TYMS and its cofactor. patsnap.comresearchgate.net This has spurred research into novel uracil derivatives as potential TYMS inhibitors. nih.govbohrium.com Studies have shown that newly synthesized uracil derivatives can exhibit a high affinity for TYMS, leading to the inhibition of cancer cell proliferation. nih.govbohrium.comresearchgate.net In-silico docking studies and in-vitro assays are commonly used to identify and validate the inhibitory potential of these compounds against TYMS. researchgate.netresearchgate.net

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that terminates the signaling of the endocannabinoid anandamide (B1667382) and other related fatty acid amides. mdpi.comnih.gov By breaking down these signaling lipids, FAAH plays a role in regulating pain, inflammation, and mood. nih.govnih.gov Consequently, inhibiting FAAH can raise the levels of endogenous cannabinoids, offering therapeutic benefits without the side effects associated with direct cannabinoid receptor agonists. nih.govrsc.org

Uracil derivatives have emerged as a promising class of FAAH inhibitors. mdpi.comnih.gov Research has identified 2,4-dioxopyrimidine-1-carboxamides, which are based on the uracil scaffold, as a novel template for potent FAAH inhibitors. mdpi.com Structure-activity relationship (SAR) studies have demonstrated that modifications to the uracil ring can significantly influence inhibitory potency. nih.gov For example, introducing electron-withdrawing substituents at the C5 position or replacing alkyl chains with phenylalkyl or biphenyl (B1667301) groups at the N1 position can lead to highly potent and selective FAAH inhibitors, with some compounds demonstrating picomolar efficacy. rsc.org

Compound ClassTarget EnzymeKey Structural FeaturesObserved Potency (IC₅₀)Reference
2,4-dioxopyrimidine-1-carboxamidesFAAHUracil core with N1-carboxamide linkage21 nM to 53 nM for lead compounds mdpi.comnih.gov
Uracil urea (B33335) derivativesFAAHC5 substitutions and phenylalkyl side chains0.3 nM to 0.8 nM for lead compounds rsc.org

Cathepsins are a diverse family of proteases that play crucial roles in various physiological processes, including protein degradation within lysosomes. Cathepsin A (CatA), for instance, is a serine hydrolase with multiple functions, including protective roles for other enzymes and catalytic activities like deamidase and esterase functions. nih.gov The inhibition of specific cathepsins is a target for various therapeutic areas. While broad screening of uracil derivatives against the entire cathepsin family is not extensively documented in the provided context, the principle of serine hydrolase inhibition is relevant. For example, CatA has been identified as the major hydrolase responsible for the intracellular metabolism of certain phosphonoamidate prodrugs and is sensitive to serine hydrolase inhibitors. nih.gov This suggests that uracil-based structures designed as serine hydrolase inhibitors could potentially interact with members of the cathepsin family, although specific studies targeting this interaction are needed.

Deoxyuridine triphosphatase (dUTPase) is a vital enzyme responsible for maintaining the integrity of DNA. patsnap.com It performs two key functions: it hydrolyzes deoxyuridine triphosphate (dUTP) into deoxyuridine monophosphate (dUMP) and pyrophosphate, and by doing so, it prevents the misincorporation of uracil into DNA by minimizing the cellular dUTP pool. patsnap.com The accumulation of dUTP can lead to uracil being incorporated into DNA in place of thymine, which, if not repaired, can cause mutations and DNA strand breaks. patsnap.comnih.gov

Inhibiting dUTPase leads to an increase in cellular dUTP levels, promoting uracil misincorporation and subsequent cytotoxicity, especially in rapidly dividing cells. patsnap.com This makes dUTPase an attractive target, particularly in combination with therapies that disrupt thymidine (B127349) synthesis, such as TYMS inhibitors. patsnap.com Uracil analogues have been investigated as inhibitors of dUTPase. nih.gov The goal of these inhibitors is to bind to the enzyme's active site, which is highly specific for the uracil base, thereby preventing the hydrolysis of dUTP. nih.gov Successful inhibition can overwhelm DNA repair mechanisms, leading to cell death. patsnap.com

Interactions with Nucleic Acid Metabolism Pathways

The structural similarity of uracil derivatives to endogenous nucleobases makes them prime candidates for interacting with the complex machinery of nucleic acid metabolism, including the pathways for DNA synthesis and repair.

Uracil can appear in DNA through two main routes: the deamination of cytosine to form a U:G mispair, or the misincorporation of dUTP to form a U:A pair. nih.gov Cells possess a highly efficient base excision repair (BER) pathway to identify and remove uracil from DNA. nih.gov This process is initiated by uracil-DNA glycosylases (UDGs), such as UNG, SMUG1, and TDG, which cleave the bond between the uracil base and the deoxyribose sugar, creating an abasic (AP) site. nih.gov This AP site is then processed by other enzymes to restore the correct DNA sequence. nih.gov

The introduction of uracil analogues can modulate this process. Some derivatives, like 6-anilinouracils, act as dGTP analogues and directly inhibit DNA polymerase III, a key enzyme in bacterial DNA synthesis, demonstrating how these compounds can interfere with the synthesis process itself. nih.gov Furthermore, the presence of uracil in DNA, or the repair intermediates generated by its removal, can impact cellular processes. nih.gov While uracil itself may not directly block transcription, its excision by enzymes like UNG1/2 can perturb gene expression from the affected DNA strand. nih.gov

DNA synthesis associated with repair, known as unscheduled DNA synthesis (UDS), can also be a source of uracil incorporation, particularly in highly transcribed regions where DNA damage may be more frequent. plos.org The modulation of DNA repair proteins by uracil derivatives is an active area of research, using specialized tools like lipophilic oligonucleotide derivatives to study the binding and activity of proteins involved in BER, such as PARPs and DNA polymerase β. mdpi.com

Transcriptional Fidelity and Uracil Misincorporation Studies

Uracil is a pyrimidine (B1678525) base essential for the structure of RNA; however, it can also be found aberrantly in DNA. nih.govtaylorandfrancis.com The presence of uracil in DNA can arise from two primary pathways: the deamination of cytosine, which results in a U:G mismatch, or the misincorporation of deoxyuridine triphosphate (dUTP) during DNA replication, leading to a U:A pair. nih.gov The cellular machinery, through a process called base excision repair (BER), efficiently recognizes and removes uracil from DNA to maintain genomic integrity. This process is initiated by Uracil-DNA Glycosylase (UNG). nih.govnih.gov

Studies have shown that the presence of uracil in transcribed DNA can negatively impact gene expression. While uracil itself may not directly arrest transcription, the repair process it initiates can create intermediates like abasic sites and single-strand breaks that perturb the transcription of the affected gene. nih.gov For instance, research on reporter vectors containing a single uracil showed a progressive decline in gene expression over time, a decline that was significantly retarded when the UNG enzyme was knocked down. nih.gov This indicates that it is the enzymatic repair, rather than the uracil base itself, that interferes with transcription.

While these studies establish a clear link between uracil in a DNA template and transcriptional outcomes, specific research into how an exogenous compound like 6-Propylamino-1,3-dimethyluracil influences these processes, such as by affecting UNG activity or altering nucleotide pools, is not extensively documented in current literature. The potential for uracil derivatives to modulate DNA repair pathways remains an area of interest for further investigation. nih.govactascientific.com

Investigation of Viral Enzyme Modulation (e.g., Reverse Transcriptase)

Uracil derivatives are a significant class of compounds investigated for their antiviral properties, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs). actascientific.comresearchgate.netresearchgate.net The reverse transcriptase (RT) enzyme is crucial for the replication of retroviruses like the human immunodeficiency virus (HIV), making it a prime target for antiviral drugs. actascientific.commdpi.com NNRTIs bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function. mdpi.com

Numerous studies have focused on synthesizing and evaluating uracil derivatives for their inhibitory activity against HIV-1 RT. These compounds are attractive due to their potential to overcome resistance to existing NNRTI drugs. For example, derivatives of 1-(benzyl)-5-(phenylamino)uracil have demonstrated activity as non-nucleoside inhibitors of both HIV-1 and Epstein-Barr virus (EBV). researchgate.net Further research has yielded novel uracil analogues with potent activity against wild-type HIV-1 and some NNRTI-resistant mutants. unica.it

Below is a table summarizing the findings for select uracil derivatives investigated as HIV-1 RT inhibitors.

Compound NameTargetKey Finding
1-cyclopropylmethyloxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracilHIV-1 Reverse TranscriptaseShowed inhibitory potency equal to the drug Emivirine against wild-type HIV-1 and marginally better activity against NNRTI resistant mutants. unica.it
5-ethyl-6-(3,5-dimethylbenzyl)-1-(2-phenylethyloxymethyl)uracilHIV-1 Reverse TranscriptaseDemonstrated inhibitory potency equal to Emivirine against wild-type HIV-1 and slightly improved activity against resistant mutants. unica.it
1-(benzyl)-5-(phenylamino)uracil derivativesHIV-1 and EBVProved to be effective non-nucleoside inhibitors. researchgate.net

Specific studies detailing the activity of this compound as a viral enzyme modulator are not prominently available. However, the extensive research into structurally related compounds suggests that this molecule could be a candidate for similar investigations.

Studies on Cellular Proliferation Mechanisms and Regulation

Uracil derivatives have long been a subject of interest for their ability to modulate cellular processes, including nucleic acid metabolism and cell growth, which has implications for regulating cellular proliferation. jppres.com Certain derivatives have been found to stimulate the regeneration of tissues, while others are explored for their anti-proliferative effects in cancer research. taylorandfrancis.comjppres.comnih.gov

A study investigating the in vitro proliferative activity of various 6-substituted uracil derivatives on immortalized fetal calf lung epithelial cells sought to identify compounds capable of accelerating lung regeneration. The research compared the effects of nine different compounds to the known drug 6-methyluracil. jppres.com The findings indicated that the nature of the substituent at the 6-position of the uracil ring significantly influences the compound's effect on cell proliferation and its tolerability. jppres.com

The results for the most promising compounds from this study are presented below.

CompoundProliferation Index Increase (%)IC50 (mM)
3-methyl-6-cyclopropyluracil75> 10
1-butyl-6-methyluracil (B86784)25> 10
6-methyluracil (Reference)--

These findings demonstrate that 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil exhibit high proliferative activity in vitro and were recommended for further in vivo studies. jppres.com As this compound is also a 6-substituted uracil, these results provide a valuable framework for predicting and testing its potential biological activity on cellular proliferation.

Advanced Methodologies for Drug Target Identification and Validation

Identifying the precise molecular targets of a bioactive compound is a critical and challenging step in drug discovery. creative-biolabs.com Several advanced methodologies are employed to elucidate these interactions without requiring chemical modification of the compound .

Specific Pupylation as IDEntity Reporter (SPIDER) Technology

The prompt's mention of "Specific Pupylation as IDEntity Reporter (SPIDER)" appears to merge two distinct concepts: pupylation and a computational tool named SPIDER.

Pupylation is a post-translational modification in prokaryotes, particularly actinobacteria like Mycobacterium tuberculosis, where a small, intrinsically disordered protein called Pup (prokaryotic ubiquitin-like protein) is attached to lysine (B10760008) residues of target proteins. nih.govcreative-biolabs.com This process, analogous to eukaryotic ubiquitination, marks proteins for degradation by the proteasome. nih.govnih.gov The enzymes in the pupylation pathway are unique to these bacteria and are considered attractive targets for developing new drugs against diseases like tuberculosis. nih.govbiorxiv.org

SPIDER (Self-organizing map–based Prediction of drug Equivalence Relationships) , on the other hand, is a computational, machine-learning-based technology used to predict the biological targets of new chemical entities. cam.ac.uknih.gov SPIDER utilizes self-organizing maps, a type of neural network, to analyze the structural features of a query molecule and compare them to a database of known drugs and their targets. cam.ac.uk This approach can identify potential targets even for de novo designed molecules that lack obvious structural similarity to known ligands, making it a powerful tool in the early stages of drug discovery. nih.gov A compound like this compound could be analyzed using the SPIDER algorithm to generate a ranked list of potential protein targets for subsequent experimental validation.

Drug Affinity Responsive Target Stability (DARTS) Approaches

Drug Affinity Responsive Target Stability (DARTS) is a powerful and straightforward method for identifying the protein targets of small molecules. springernature.comresearchgate.net The core principle of DARTS is that when a small molecule binds to its target protein, it stabilizes the protein's structure, rendering it more resistant to degradation by proteases. creative-biolabs.comnih.gov

The general workflow for a DARTS experiment is as follows:

A cell lysate or complex protein mixture is divided into treatment and control groups.

The treatment group is incubated with the small molecule of interest (e.g., this compound), while the control group is incubated with a vehicle control.

A protease, such as pronase, is added to both groups to digest the proteins.

Proteins that are not stabilized by binding to the small molecule will be degraded, while the target protein will remain largely intact in the treatment group.

The resulting protein samples are analyzed, typically by gel electrophoresis and mass spectrometry, to identify the proteins that were protected from degradation in the presence of the compound. creative-biolabs.com

A key advantage of DARTS is that it uses the native, unmodified small molecule, avoiding potential changes in binding activity that can result from attaching labels or tags. springernature.comnih.gov

Table Illustrating the DARTS Workflow

Step Action Expected Outcome
1. Incubation Cell lysate is incubated with the small molecule (or vehicle control). The small molecule binds to its specific target protein(s).
2. Proteolysis A protease is added to digest the proteins. Unbound proteins are degraded. The target protein is protected from degradation in the treated sample.
3. Separation Proteins are separated by size using SDS-PAGE. A protein band corresponding to the target protein is visible or more intense in the treated lane compared to the control lane.

| 4. Identification | The protected protein band is excised and identified using mass spectrometry. | The molecular identity of the small molecule's target is determined. researchgate.net |

Surface Plasmon Resonance (SPR) for Molecular Interaction Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique used to study and quantify molecular interactions in real-time. nih.govnih.gov It is widely used in drug discovery to measure the binding affinity and kinetics between a small molecule and a potential protein target. msu.ru

In a typical SPR experiment, one molecule (the ligand, often a protein) is immobilized on the surface of a gold-coated sensor chip. nih.gov A solution containing the other molecule (the analyte, such as this compound) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal and measured in resonance units (RU). nih.govmsu.ru

By analyzing the sensorgram (a plot of RU versus time), researchers can determine key kinetic and equilibrium constants for the interaction.

Key Parameters from SPR Analysis

ParameterSymbolDescription
Association Rate Constant ka (or kon)The rate at which the analyte binds to the immobilized ligand.
Dissociation Rate Constant kd (or koff)The rate at which the analyte-ligand complex dissociates.
Equilibrium Dissociation Constant KDA measure of binding affinity, calculated as kd/ka. A lower KD value indicates a stronger binding interaction.

For example, an SPR analysis of the interaction between a methyltransferase enzyme (CheR1) and its binding partner SAM yielded a binding constant (KD) of 61 µM, quantifying the strength of their interaction. researchgate.net This methodology could be directly applied to validate a predicted interaction between this compound and a protein identified through a method like DARTS.

Future Research Directions and Unexplored Avenues for 6 Propylamino 1,3 Dimethyluracil

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The pursuit of more efficient and environmentally benign methods for synthesizing 6-Propylamino-1,3-dimethyluracil is a critical area of future research. Current synthetic routes, while effective, may present limitations in terms of yield, cost, and environmental impact. Future efforts will likely focus on the development of novel synthetic strategies that address these challenges.

Recent advancements in synthetic chemistry, such as the methods described in a 2022 patent for the preparation of 6-amino-1,3-dimethyluracil (B104193), highlight the potential for improving reaction yields, shortening reaction times, and reducing the generation of pollutants. google.com The patent emphasizes simplifying the reaction process and avoiding the use of toxic substances. google.com These principles can be applied to the synthesis of this compound, aiming for a more sustainable and economically viable production process. The exploration of green chemistry principles, including the use of renewable starting materials, atom-economical reactions, and environmentally friendly solvents, will be paramount.

Deepening the Understanding of Biological Mechanisms at the Molecular Level

A thorough understanding of how this compound interacts with biological systems at the molecular level is fundamental to harnessing its full potential. Future research should aim to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Drawing parallels from studies on other bioactive molecules, such as 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC), can provide a framework for these investigations. Research on 6-MSITC has demonstrated its ability to suppress inflammatory responses by inhibiting key signaling pathways and transcription factors. nih.gov Similarly, detailed molecular analysis will be necessary to uncover the mechanisms of action for this compound. This could involve a variety of in vitro and in vivo studies to identify protein binding partners, enzyme inhibition kinetics, and effects on gene expression.

Application of Advanced Computational Models for Precise Predictive Design

The use of advanced computational models offers a powerful tool for the predictive design of novel analogs of this compound with enhanced properties. Computational methods are increasingly being used to model, simulate, and optimize complex systems in various scientific fields. mdpi.com

Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), can be employed to identify the key structural features responsible for the biological activity of this compound. mdpi.com These models can then be used to predict the activity of new, rationally designed molecules, thereby streamlining the drug discovery and development process. nih.gov The integration of artificial intelligence and machine learning algorithms can further enhance the predictive accuracy of these models. mdpi.com

Exploration of Structure-Activity-Relationship Data for New Biological Modalities

A systematic exploration of the structure-activity relationship (SAR) of this compound is crucial for identifying new biological applications. SAR studies are fundamental to drug discovery, guiding the modification of a molecule's structure to optimize its properties. nih.gov

By synthesizing and testing a library of analogs with systematic variations in the propylamino and dimethyluracil moieties, researchers can gather valuable data on how structural changes affect biological activity. This information can then be used to design compounds with improved potency, selectivity, and pharmacokinetic profiles. For instance, studies on pyrrolone antimalarials have shown how SAR data can guide the optimization of a lead compound. nih.gov Similarly, research on isosteviol-based aminoalcohols has demonstrated how systematic structural modifications can lead to derivatives with enhanced antiproliferative activity. mdpi.com

Integration of Multi-Omics Data for Systems-Level Pathway Analysis

To gain a comprehensive understanding of the biological effects of this compound, future research should embrace a systems-level approach through the integration of multi-omics data. The rapid advancements in high-throughput technologies have made it possible to generate vast amounts of data from different "omics" layers, including transcriptomics, proteomics, and metabolomics. frontiersin.org

Integrating these datasets can provide a more complete picture of the regulatory landscape of a biological system in response to the compound. nih.govnih.gov This "Trans-Omics" approach allows for the reconstruction of global networks across multiple omics layers, revealing complex interactions and pathways that would be missed by single-omics studies. nih.gov Various tools and methodologies are available for the analysis, visualization, and integration of multi-level omics data, which can be applied to elucidate the systemic effects of this compound. denbi.despringernature.com

Expansion of the Chemical Space around this compound for Diverse Research Applications

Expanding the chemical space around the this compound scaffold holds the promise of discovering novel compounds with a wide range of research applications. By introducing diverse chemical functionalities and structural motifs, it may be possible to develop new probes for chemical biology, tools for studying specific biological processes, or even leads for new therapeutic agents.

The core structure of this compound, derived from uracil (B121893), provides a versatile starting point for chemical modification. nih.govnih.gov The exploration of different substituents at various positions on the uracil ring and modifications to the propylamino side chain could lead to the discovery of compounds with novel biological activities. This expansion of chemical diversity is a key strategy in modern drug discovery and chemical biology to explore new areas of biological activity. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 6-Amino-1,3-dimethyluracil and its derivatives?

The Traube method is a foundational approach for synthesizing 6-Amino-1,3-dimethyluracil, involving cyclization of cyanoacetylmethylurea followed by nitrosation and reduction steps to yield intermediates like 5,6-diamino-1,3-dimethyluracil, which can be further functionalized . For derivatives, one-pot multicomponent reactions (MCRs) are widely used. For example, reacting 6-Amino-1,3-dimethyluracil with arylglyoxals and barbituric acid derivatives in ethanol catalyzed by TBAB yields pyrrolo[2,3-d]pyrimidines .

Q. How does purity impact experimental outcomes, and what methods ensure purity validation?

High-purity (>98%) 6-Amino-1,3-dimethyluracil minimizes contaminants that interfere with reactions, ensuring reproducibility in biochemical assays or drug synthesis. Techniques like HPLC, NMR, and mass spectrometry are critical for verifying purity. Impurities in lower-grade batches (90–95% purity) can lead to inconsistent enzyme inhibition data or side reactions in MCRs .

Q. What safety protocols are essential when handling 6-Amino-1,3-dimethyluracil?

The compound is a respiratory and skin irritant. Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers under inert atmospheres. Stability tests indicate refrigeration (2–8°C) prevents degradation. Solubility in DMSO or heated methanol should be handled cautiously to avoid thermal hazards .

Q. What are the primary applications of 6-Amino-1,3-dimethyluracil in drug discovery?

It serves as a scaffold for antitumor agents (e.g., pyrido-pyrimidines) and intermediates in synthesizing theophylline. Derivatives like 1,2,4-triazoles exhibit antioxidant and antimicrobial properties, validated via molecular docking and in vitro assays .

Advanced Research Questions

Q. How can researchers optimize catalytic efficiency in multicomponent reactions involving 6-Amino-1,3-dimethyluracil?

Heterogeneous catalysts like nano-[Fe3O4@SiO2/N-propyl-Schiff-base] improve yield (up to 95%) and reduce reaction times (≤2 hours) in pyrimido[4,5-b]quinolone synthesis. Key factors include solvent selection (EtOH:H2O, 7:3), temperature (60°C), and catalyst recyclability (>5 cycles without significant loss) . Compare with homogeneous catalysts (e.g., TBAB) to balance efficiency and separation challenges .

Q. What strategies resolve contradictions in enzyme inhibition data across studies?

Contradictions in GR (glutathione reductase) or CA (carbonic anhydrase) inhibition may arise from impurity profiles or assay conditions. Standardize enzyme sources (human-purified vs. recombinant) and validate purity via LC-MS. For example, 6-Amino-1,3-dimethyluracil’s IC50 for GR varies with residual solvents like DMSO, necessitating solvent-free preparation .

Q. How do reaction mechanisms differ between hydrazino and amino derivatives of 6-Amino-1,3-dimethyluracil?

Hydrazino derivatives (e.g., 6-hydrazino-1,3-dimethyluracil) undergo ipso-substitution and annulation to form pyrazole rings, whereas amino derivatives participate in nucleophilic attacks in MCRs. Mechanistic studies using DFT calculations or isotopic labeling can clarify pathways .

Q. What analytical methods characterize novel derivatives and validate their biological activity?

Combine spectroscopic methods (FT-IR, 1H/13C NMR) for structural elucidation and XRD for crystallinity. Assess bioactivity via in vitro assays (e.g., DPPH for antioxidants, microdilution for antimicrobials) and correlate with computational docking (e.g., AutoDock Vina) to identify binding affinities .

Methodological Tables

Q. Table 1: Comparison of Catalysts in Pyrimidoquinolone Synthesis

CatalystYield (%)Reaction Time (h)RecyclabilityReference
Nano-[Fe3O4@SiO2/Schiff-base]92–951.5–2>5 cycles
[TSSECM] (silica-based)85–903–4>7 cycles
TBAB (homogeneous)73–954–6Not reusable

Q. Table 2: Key Physicochemical Properties

PropertyValueImpact on Research
Solubility6 g/L in H2O (25°C)Limits aqueous-phase reactions
Melting Point>250°C (decomposition)Requires controlled heating
pKa5.17 ± 0.70Influences protonation in MCRs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.